molecular formula C11H13BrN2O B496997 N-(4-bromophenyl)pyrrolidine-1-carboxamide CAS No. 904475-25-8

N-(4-bromophenyl)pyrrolidine-1-carboxamide

Cat. No.: B496997
CAS No.: 904475-25-8
M. Wt: 269.14g/mol
InChI Key: YUAZOBUFYPAWQD-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)pyrrolidine-1-carboxamide: is a chemical compound with the molecular formula C11H13BrN2O and a molecular weight of 269.14 g/mol This compound features a pyrrolidine ring attached to a carboxamide group, with a bromophenyl substituent at the nitrogen atom of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of N-(4-bromophenyl)pyrrolidine-1-carboxamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

Scientific Research Applications

Chemistry: N-(4-bromophenyl)pyrrolidine-1-carboxamide is used as a building block in the synthesis of more complex molecules.

Biology and Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research .

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance and functionality .

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets in biological systems. The pyrrolidine ring and the bromophenyl group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-cancer or anti-inflammatory activity .

Comparison with Similar Compounds

Uniqueness: N-(4-bromophenyl)pyrrolidine-1-carboxamide is unique due to the presence of the bromophenyl group and the carboxamide functionality. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

N-(4-bromophenyl)pyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O/c12-9-3-5-10(6-4-9)13-11(15)14-7-1-2-8-14/h3-6H,1-2,7-8H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUAZOBUFYPAWQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)NC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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